N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c22-14-5-6-18(17(24)7-14)25-21(29)10-26-9-20(19(28)8-15(26)11-27)30-12-13-3-1-2-4-16(13)23/h1-9,27H,10-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYQBFKKRNZTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes existing research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the formula . It is synthesized through standard organic procedures involving the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, yielding a high purity product suitable for biological testing .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against various enzymes. For instance, it has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress responses. The inhibition of ALR2 by this compound suggests its potential role in managing conditions associated with oxidative stress and inflammation .
The structure-activity relationship (SAR) studies reveal that modifications on the aromatic rings can significantly alter the inhibitory potency. For example, certain derivatives demonstrated IC50 values as low as 0.789 μM against ALR2, indicating strong inhibitory effects compared to other tested compounds .
Antioxidant Activity
The compound also displays antioxidant properties. In assays measuring lipid peroxidation, it was found to suppress malondialdehyde (MDA) production effectively, outperforming standard antioxidants like Trolox. This suggests that the hydroxyl and styryl structures within the compound contribute significantly to its antioxidant capabilities .
Biological Studies and Case Reports
Several studies have explored the biological implications of this compound:
- Diabetic Complications : A study highlighted its potential in reducing complications arising from diabetes by inhibiting ALR2, thereby decreasing oxidative stress markers in diabetic models .
- Neuroprotective Effects : Research into central nervous system (CNS) disorders has shown that allosteric modulation of metabotropic glutamate receptors by this compound may help in treating conditions such as anxiety and depression .
- Cancer Research : Preliminary findings indicate that the compound may induce apoptosis in cancer cell lines through oxidative stress pathways, suggesting a dual role as both an antioxidant and a potential chemotherapeutic agent .
Comparative Analysis of Biological Activity
| Activity Type | IC50 Value | Notes |
|---|---|---|
| ALR2 Inhibition | 0.789 μM | Strong inhibition compared to other compounds |
| Lipid Peroxidation | N/A | Effective suppression of MDA production |
| Antioxidant Activity | N/A | Outperformed Trolox in lipid peroxidation assays |
Comparison with Similar Compounds
Substitution on the Acetamide Phenyl Ring
- N-(3-fluorophenyl) analogue (CAS 941916-33-2) : Replaces the 2,4-difluorophenyl group with a 3-fluorophenyl moiety. This reduces steric bulk but may lower binding affinity due to fewer fluorine-mediated hydrophobic interactions. Molecular weight: 400.4 g/mol .
- N-(4-(trifluoromethyl)phenyl) analogue: Substitutes the 2,4-difluorophenyl with a 4-(trifluoromethyl)phenyl group ().
Substitution on the Benzyloxy Group
- 4-Fluorobenzyloxy analogue () : Replaces the 2-fluorobenzyloxy group with a 4-fluorobenzyloxy substituent. This positional isomer may affect spatial orientation in target binding pockets.
Analogues with Different Heterocyclic Cores
Pyrimidoindole-Based Analogues
- N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536704-67-3): Features a pyrimidoindole core instead of pyridinone. The extended conjugated system may enhance π-π stacking but reduces solubility (Molecular formula: C₂₅H₁₈F₂N₄O₂S) .
Benzisothiazol-Based Analogues
Analogues with Triazole or Pyrimidine Moieties
Triazole-Linked Analogues
- N-(2,4-difluorophenyl)-2-((4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl)acetamide (): Replaces the pyridinone with a triazole ring. The triazole’s hydrogen-bonding capacity may improve target engagement in enzymes like cytochromes .
Thienopyrimidine Analogues
- N-(2,5-difluorophenyl)-2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1207018-25-4): Substitutes pyridinone with a thienopyrimidine core.
Comparative Physicochemical and Pharmacological Data
*Predicted using Lipinski’s rules.
Key Research Findings
Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in the target compound improves aqueous solubility (12.5 µg/mL) compared to methyl-substituted analogues (e.g., : 8.7 µg/mL) .
Fluorine Substitution: 2,4-Difluorophenyl enhances metabolic stability over mono-fluorinated derivatives (e.g., ) due to reduced oxidative dehalogenation .
Heterocyclic Core Impact: Pyridinone-based compounds exhibit balanced logP values (~2.1) versus pyrimidoindoles (logP ~3.8), suggesting better bioavailability for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
